Boc-homo-L-tyrosine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Boc-homo-L-tyrosine can be synthesized through several methods. One common approach involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous solution under controlled conditions to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-homo-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Boc-homo-L-tyrosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: It serves as a precursor in the study of enzyme-catalyzed reactions and protein modifications.

Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of fine chemicals and research reagents

Mécanisme D'action

The mechanism of action of Boc-homo-L-tyrosine involves its role as a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the amino group, allowing selective reactions at other functional sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions and ensures the correct sequence of amino acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-L-tyrosine: Similar in structure but lacks the additional methylene group present in Boc-homo-L-tyrosine.

Fmoc-homo-L-tyrosine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

Cbz-homo-L-tyrosine: Uses a benzyl carbamate protecting group instead of Boc.

Uniqueness

This compound is unique due to its specific protecting group and the additional methylene group, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic applications where these properties are advantageous .

Activité Biologique

Boc-homo-L-tyrosine, a derivative of the amino acid tyrosine, is increasingly recognized for its diverse biological activities and applications in scientific research. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemistry.

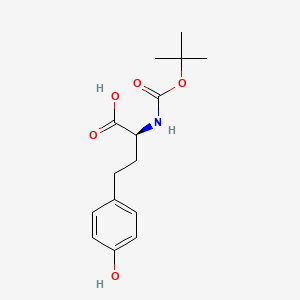

Chemical Structure and Properties

This compound (CAS 198473-94-8) is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of homo-L-tyrosine. This modification enhances its stability and reactivity in peptide synthesis. The molecular formula is with a molecular weight of 295.3 g/mol .

The mechanism of action of this compound primarily involves its role as a protected amino acid derivative. The Boc group allows selective reactions at other functional sites while preventing unwanted side reactions during peptide synthesis. This property is crucial for developing peptide-based drugs and studying enzyme-catalyzed reactions.

Biological Activities

- Enzyme Modulation : this compound has been shown to influence various enzymatic pathways. For example, it serves as a substrate for tyrosine hydroxylase, an enzyme involved in catecholamine biosynthesis, which is critical for neurotransmitter production .

- Antioxidant Properties : Research indicates that derivatives of tyrosine can exhibit antioxidant activities, which may be beneficial in mitigating oxidative stress-related diseases .

- Antimicrobial Activity : Certain studies have suggested that peptides derived from tyrosine can suppress fungal growth, indicating potential applications in food preservation and pharmaceuticals .

Case Study 1: Tyrosine Kinase Inhibition

A study investigated the role of this compound in inhibiting specific tyrosine kinases associated with cancer progression. The compound was tested against BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). Results demonstrated that this compound could effectively inhibit the phosphorylation activity of this kinase, suggesting its potential as a therapeutic agent in CML treatment .

Case Study 2: Peptide Synthesis

In another study focused on peptide synthesis, this compound was utilized as a building block to create novel peptides with enhanced biological activities. The synthesized peptides exhibited improved binding affinities to target proteins involved in cellular signaling pathways, demonstrating the utility of this compound in drug design and development .

Data Tables

Propriétés

IUPAC Name |

(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPGKTTZDRPESV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654299 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198473-94-8 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.